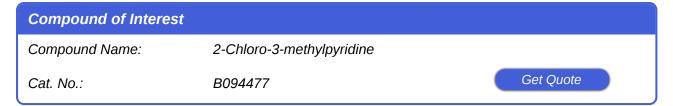


physicochemical properties of 2-chloro-3-methylpyridine

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An In-depth Technical Guide on the Physicochemical Properties of 2-Chloro-3-methylpyridine

Introduction

2-Chloro-3-methylpyridine, also known as 2-chloro-3-picoline, is a significant heterocyclic organic compound. It serves as a crucial intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1] For instance, it is a precursor for neonicotinoid insecticides like imidacloprid, which act as insect neurotoxins.[1][2] Its utility also extends to the production of herbicides such as fluazifop and nicosulfuron, and pharmaceuticals like Lumacaftor.[1] The chemical's reactivity is largely influenced by the chlorine atom and the methyl group on the pyridine ring, making it susceptible to nucleophilic substitution reactions.[3] Understanding its physicochemical properties is paramount for its application in organic synthesis and for ensuring its safe handling and storage.

Physicochemical Properties

The physicochemical properties of **2-chloro-3-methylpyridine** are summarized in the table below. These properties are essential for predicting its behavior in various chemical and biological systems.



Property	Value
Molecular Formula	C ₆ H ₆ CIN
Molecular Weight	127.57 g/mol [3][4][5][6]
Appearance	Colorless to light yellow liquid[1][3][4]
Melting Point	-45 °C[3]
Boiling Point	187 - 193 °C[1][3][4][7]
Density	1.148 - 1.17 g/cm³ at 25 °C[1][3][4]
Solubility	Slightly soluble in water; soluble in organic solvents such as ethanol and ether.[3]
Vapor Pressure	0.267 hPa at 20 °C[3]; 0.679 mmHg at 25 °C[4]
Flash Point	72 - 79.44 °C[1][3][4][7]
Refractive Index	1.532 - 1.534 at 20 °C[1][3][4]
pKa (Predicted)	0.75 ± 0.10[1]
LogP	2.2 (Computed by PubChem)[5]

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are crucial for reproducibility and validation of data.

Determination of pKa by NMR Spectroscopy

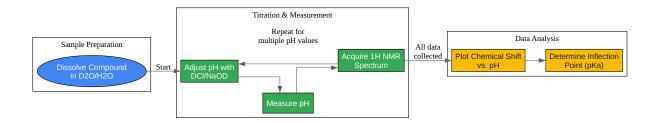
The acid dissociation constant (pKa) of pyridine derivatives can be determined using Nuclear Magnetic Resonance (NMR) spectroscopy.[8] This method relies on the change in the chemical shift of protons on the pyridine ring as a function of pH.[8]

Methodology:

 Sample Preparation: A solution of 2-chloro-3-methylpyridine is prepared in a mixture of D₂O and H₂O at a concentration of approximately 20 mg/mL.[8]



- pH Adjustment: The pH of the solution is adjusted incrementally using solutions of DCl and NaOD. The pH is measured using a standard pH meter calibrated with aqueous buffers.[8]
- NMR Spectra Acquisition: ¹H NMR spectra are recorded at various pH values. The chemical shift of a specific, well-resolved aromatic proton on the pyridine ring is monitored.[8]
- Data Analysis: A titration curve is generated by plotting the chemical shift (δ) of the chosen proton against the pH of the solution. The pKa value corresponds to the pH at the inflection point of this curve.[8]



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Caption: Workflow for pKa determination using NMR spectroscopy.

Determination of logP by Shake-Flask Method and HPLC

The partition coefficient (logP) is a measure of a compound's lipophilicity and is determined by its distribution between an organic and an aqueous phase.[9][10] The shake-flask method followed by High-Performance Liquid Chromatography (HPLC) is a common technique for its determination.[11]

Methodology:



- Phase Preparation: An aqueous phase (e.g., phosphate buffer at pH 7.4) is saturated with the organic solvent (n-octanol), and the n-octanol is saturated with the aqueous buffer. The two phases are allowed to separate.[9]
- Partitioning: A known amount of **2-chloro-3-methylpyridine** is dissolved in a mixture of the pre-saturated n-octanol and aqueous buffer. The mixture is shaken vigorously to allow the compound to partition between the two phases and then left to separate.[9]
- Sample Analysis: Aliquots are taken from both the n-octanol and aqueous layers. The concentration of the compound in each phase is quantified using reverse-phase HPLC with a suitable detector (e.g., UV-Vis).[9][12][13]
- Calculation: The logP value is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.[10]



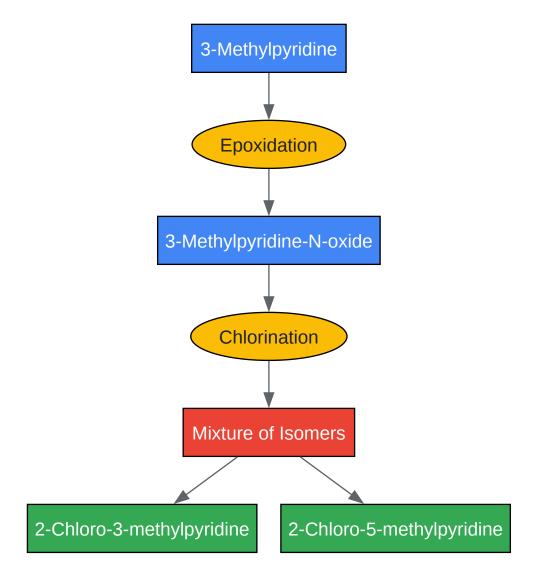
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Caption: Workflow for logP determination by the shake-flask method and HPLC.

Synthesis and Reactivity

2-Chloro-3-methylpyridine is typically synthesized by the chlorination of 3-methylpyridine.[1] This process often involves the epoxidation of 3-methylpyridine followed by a chlorination step, which can yield a mixture of **2-chloro-3-methylpyridine** and 2-chloro-5-methylpyridine.[1][14]



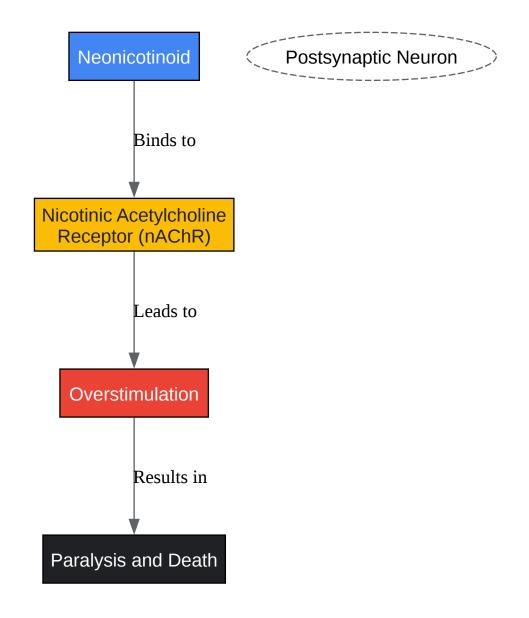


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Caption: General synthesis pathway for 2-chloro-3-methylpyridine.

As an intermediate for neonicotinoid insecticides, the biological activity of its derivatives is of great interest. Neonicotinoids act as agonists at the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects. This leads to overstimulation of the receptors, resulting in paralysis and death of the insect.





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Caption: Mode of action of neonicotinoid insecticides.

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